5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine
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Overview
Description
5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds The compound features a bromine atom at the 5-position of the pyrimidine ring and a piperidine ring substituted at the 2-position with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . The preparation method may include steps such as over-churning, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection .
Chemical Reactions Analysis
5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine can be compared with other similar compounds, such as:
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound has a piperazine ring instead of a piperidine ring.
5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine: This compound features a piperazine ring with a Boc protecting group.
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide: This compound has a different substituent at the 2-position of the pyrimidine ring .
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-6-4-5-10(9-18)12-16-7-11(15)8-17-12/h7-8,10H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZCHJQTOQBRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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